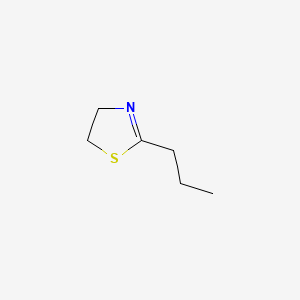

2-Propyl-4,5-dihydrothiazole

Vue d'ensemble

Description

2-Propyl-4,5-dihydrothiazole is a sulfur-containing heterocyclic organic compound . Its molecular formula is C6H11NS and it has a molecular weight of 129.23 g/mol .

Synthesis Analysis

The synthesis of 2-Propyl-4,5-dihydrothiazole and similar compounds often involves the interaction of isothiocyanates with other compounds . For instance, the interaction of 1,2-dibromo-3-isothiocyanatopropane with some pyrazoles resulted in a one-step and rather mild method for the preparation of the corresponding 1,3-thiazoline bromomethyl derivatives .Molecular Structure Analysis

The molecular structure of 2-Propyl-4,5-dihydrothiazole consists of a five-membered ring containing nitrogen and sulfur atoms . The structure of this compound was confirmed by X-ray diffraction investigation .Chemical Reactions Analysis

Thiazole rings, such as the one in 2-Propyl-4,5-dihydrothiazole, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The condensation of 4-bromomethyl coumarin with 4,5-dihydrothiazole-2-thiol in anhydrous K2CO3 using absolute ethanol as a solvent afforded the final products .Physical And Chemical Properties Analysis

2-Propyl-4,5-dihydrothiazole has a molecular weight of 129.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.Applications De Recherche Scientifique

Pharmaceutical and Biological Activities

Thiazoles and their derivatives have been found to possess a wide range of pharmaceutical and biological activities . These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

Agrochemical Applications

Thiazoles are used in different fields such as agrochemicals . They are used in the synthesis of pesticides and herbicides, contributing to the protection of crops from pests and diseases .

Industrial Applications

In the industrial field, thiazoles are used as photographic sensitizers . They play a crucial role in the photographic process, increasing the sensitivity of photographic films, papers, or plates .

Antioxidant Properties

Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .

Synthesis of Heterocyclic Scaffolds

Thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems are synthesized and their biological activities studies are presented . Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is described .

Synthesis of Dihydrothiazoles

2-Propyl-4,5-dihydrothiazole was synthesized according to the general procedure for the synthesis of thiazolines . This synthesis process contributes to the production of dihydrothiazoles, which are used in various applications in the field of chemistry .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with penicillin-binding proteins (pbps) of bacteria . PBPs are crucial for bacterial cell wall synthesis, and their inhibition can lead to bacterial cell death.

Mode of Action

This could involve the formation of covalent bonds with the target proteins, leading to their inhibition .

Biochemical Pathways

Inhibition of this pathway can disrupt the integrity of the bacterial cell wall, leading to cell lysis and death .

Result of Action

If it acts similarly to other thiazole derivatives, it could potentially lead to bacterial cell death by disrupting cell wall synthesis .

Orientations Futures

Thiazole-bearing compounds like 2-Propyl-4,5-dihydrothiazole have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current research may draw the attention of medicinal chemists to find new leads, which may later be translated into new drugs .

Propriétés

IUPAC Name |

2-propyl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHLKSYCRUXPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177758 | |

| Record name | Thiazole, 4,5-dihydro-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyl-4,5-dihydrothiazole | |

CAS RN |

23185-09-3 | |

| Record name | Thiazole, 4,5-dihydro-2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4,5-dihydro-2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

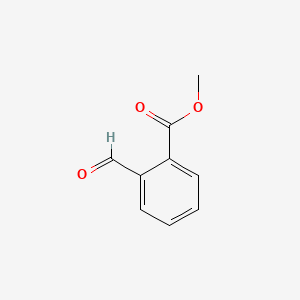

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)

![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)

![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)

![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)